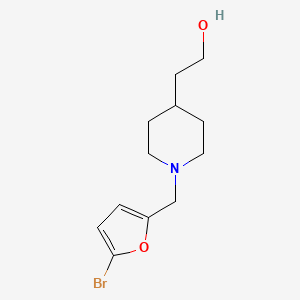

2-(1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol

CAS No.: 2015727-75-8

Cat. No.: VC3118046

Molecular Formula: C12H18BrNO2

Molecular Weight: 288.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2015727-75-8 |

|---|---|

| Molecular Formula | C12H18BrNO2 |

| Molecular Weight | 288.18 g/mol |

| IUPAC Name | 2-[1-[(5-bromofuran-2-yl)methyl]piperidin-4-yl]ethanol |

| Standard InChI | InChI=1S/C12H18BrNO2/c13-12-2-1-11(16-12)9-14-6-3-10(4-7-14)5-8-15/h1-2,10,15H,3-9H2 |

| Standard InChI Key | GSRIHNBIRUVNFQ-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CCO)CC2=CC=C(O2)Br |

| Canonical SMILES | C1CN(CCC1CCO)CC2=CC=C(O2)Br |

Introduction

The compound 2-(1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol is a synthetic organic molecule featuring a piperidine ring substituted with a 5-bromofuran moiety and an ethanol group. This structural configuration imparts distinct chemical properties, making it a compound of interest in medicinal chemistry due to its potential therapeutic applications.

Structural Features

-

Molecular Formula: The molecular formula for this compound is not explicitly provided in the available literature, but it can be inferred based on its structural components. Typically, compounds with similar structures have molecular weights and formulas that reflect their constituent parts.

-

Functional Groups: The compound contains a piperidine ring, a bromofuran moiety, and an ethanol group. These functional groups contribute to its chemical reactivity and biological activity.

-

Unique Aspects: The combination of a bromofuran with a piperidine ring and an ethanol group provides a unique structural configuration that may enhance its potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of compounds with similar structures often involves multi-step processes. These methods typically include reactions such as alkylation, condensation, or substitution reactions, depending on the starting materials. For instance, the synthesis might start with a piperidine derivative and involve the introduction of the bromofuran moiety through a suitable coupling reaction.

Biological Activity

Compounds featuring furan and piperidine rings often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, or anticancer effects. While specific data on 2-(1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol is limited, its structural components suggest potential biological activity that could be explored in drug development processes.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol | Contains a bromofuran and ethanol group | Potential for diverse biological activities due to its structural components |

| 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)acetic acid | Contains a bromothiophene instead of bromofuran | Different electronic properties due to thiophene ring |

| 4-Piperidineethanol | Lacks halogen substitution | Simpler structure with less biological activity |

| 1-(4-Bromobenzyl)piperidine | Similar piperidine core | Lacks carboxylic acid functionality |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume